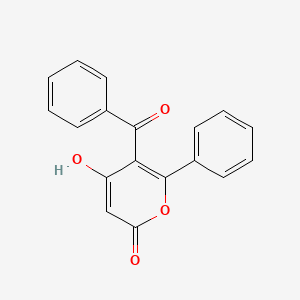
5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one is a chemical compound with the molecular formula C18H12O4. It is a member of the pyranone family, characterized by a pyran ring fused with a benzoyl and phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylglyoxal hydrate with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the generation of superoxide anions, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Similar in structure but with a methyl group instead of a phenyl group.
5,6-Dehydrokawain: A derivative with a different substitution pattern on the pyran ring.
Quercetin: A flavonoid with a similar pyranone core but additional hydroxyl groups
Uniqueness
5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7521-35-9 |
|---|---|
Fórmula molecular |
C18H12O4 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
5-benzoyl-4-hydroxy-6-phenylpyran-2-one |
InChI |
InChI=1S/C18H12O4/c19-14-11-15(20)22-18(13-9-5-2-6-10-13)16(14)17(21)12-7-3-1-4-8-12/h1-11,19H |
Clave InChI |
PKAMJGIVHSHVJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC(=O)O2)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















